2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 1691025-32-7
VCID: VC3084793
InChI: InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-11,19-20H,12-13H2,1-2H3,(H,23,26)(H,24,25)
SMILES: CC(=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid

CAS No.: 1691025-32-7

Cat. No.: VC3084793

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid - 1691025-32-7

Specification

CAS No. 1691025-32-7
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-4-enoic acid
Standard InChI InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-11,19-20H,12-13H2,1-2H3,(H,23,26)(H,24,25)
Standard InChI Key GGOWOCDBQNURKM-UHFFFAOYSA-N
SMILES CC(=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C
Canonical SMILES CC(=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C

Introduction

Chemical Properties and Identification

Molecular Information and Identifiers

The chemical and physical properties of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid are summarized in the following table:

PropertyValue
Chemical FormulaC22H23NO4
Molecular Weight365.42 g/mol
CAS Numbers914486-08-1, 1691025-32-7
MDL NumberMFCD10565739

These fundamental properties establish the basic identity of the compound and provide essential information for researchers working with this material .

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs, reflecting different naming conventions and potentially different stereochemical designations:

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid

  • FMOC-L-2-AMINO-5-METHYLHEX-4-ENOIC ACID

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhex-4-enoic acid

  • (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-4-hexenoic acid

  • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid

  • 4-Hexenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-, (2S)-

This variety of nomenclature highlights the complexity of chemical naming systems and the different approaches used in various databases and commercial listings.

Structural Characteristics

Functional Groups and Chemical Structure

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid contains several key functional groups that define its chemical behavior and applications:

The compound features a carboxylic acid group (-COOH) that provides acidity and the ability to form peptide bonds. It contains an Fmoc-protected amino group (Fmoc-NH-), which is essential for controlled peptide synthesis applications. The structure is distinguished by a methyl-substituted alkene (methylhex-4-ene) side chain that introduces unsaturation and potential for further chemical modification .

The Fmoc protecting group, with its fluorene ring system, provides UV-absorbance properties that can be useful for monitoring reactions during peptide synthesis. This structural combination results in a compound that balances reactivity, stability, and functionality for various chemical applications.

Stereochemistry

Based on the naming conventions found in multiple sources, the compound exists primarily in the (S)-configuration at the alpha carbon (the carbon bearing the amino group) . This stereocenter is critical for its biological and chemical properties, as different stereoisomers may exhibit different activities in biological systems or different behaviors in chemical reactions.

The stereochemical designation is explicitly indicated in several of the compound names, such as "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhex-4-enoic acid" and "(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid" . This stereochemical information is essential for researchers requiring precise structural control in their applications.

Applications in Research and Development

Peptide Synthesis Applications

As an Fmoc-protected non-standard amino acid, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid finds its primary application in peptide synthesis. The Fmoc group provides temporary protection for the alpha-amino group during peptide coupling reactions, preventing unwanted side reactions while allowing for controlled deprotection using mild base conditions.

Related Compounds and Structural Analogues

Structural Variations and Analogues

Several structurally related compounds appear in chemical databases, forming a family of Fmoc-protected non-standard amino acids with varying carbon chain lengths and substitution patterns:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid (CAS: 288617-72-1), which differs in the position of the methyl group and the double bond

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (CAS: 851909-08-5), which lacks the methyl substitution on the alkene

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid (CAS: 1093645-21-6), which features an extended carbon chain and different stereochemistry

These variations allow researchers to select compounds with specific structural features to achieve desired properties in resulting peptides or other applications. The existence of this family of compounds suggests systematic development efforts to create tools for diverse applications in peptide chemistry and pharmaceutical research.

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